Deta-NO

Description

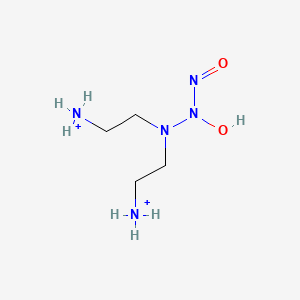

Structure

3D Structure

Properties

Molecular Formula |

C4H15N5O2+2 |

|---|---|

Molecular Weight |

165.2 g/mol |

IUPAC Name |

2-[2-azaniumylethyl-[hydroxy(nitroso)amino]amino]ethylazanium |

InChI |

InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h11H,1-6H2/p+2 |

InChI Key |

HMRRJTFDJAVRMR-UHFFFAOYSA-P |

Canonical SMILES |

C(CN(CC[NH3+])N(N=O)O)[NH3+] |

Synonyms |

1-hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene 2,2'-(hydroxynitrosohydrazono) bis-ethanimine DETA-NO diethylenetriamine-NO |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DETA-NO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, commonly known as DETA-NO or NOC-18, is a member of the diazeniumdiolate (NONOate) class of compounds. These compounds are widely utilized in biomedical research as nitric oxide (NO) donors due to their ability to release NO spontaneously under physiological conditions. This compound is particularly noted for its slow and prolonged release of NO, making it an invaluable tool for studying the long-term effects of NO in various biological systems. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its decomposition and NO release kinetics, its downstream signaling pathways, and the experimental protocols used to elucidate these mechanisms.

Decomposition and Nitric Oxide Release

The pharmacological activity of this compound stems from its decomposition in aqueous solutions to release nitric oxide. This process is pH-dependent and follows first-order kinetics.[1]

Decomposition Pathway

This compound is stable in alkaline solutions but spontaneously decomposes at physiological pH (7.4) and temperature (37°C). The decomposition process involves the protonation of the diazeniumdiolate functional group, leading to the liberation of two moles of NO per mole of the parent compound.[1] The remaining diethylenetriamine (B155796) backbone is the other product of this decomposition.

Decomposition of this compound to release nitric oxide.

Nitric Oxide Release Kinetics

The rate of NO release from this compound is a critical parameter for its application in experimental settings. The following table summarizes the key kinetic parameters of this compound.

| Parameter | Value | Conditions | Reference(s) |

| Half-life (t½) | 20 hours | 37°C, pH 7.4 | [1] |

| 56 hours | 22-25°C, pH 7.4 | [1] | |

| NO molecules released per molecule of this compound | ~2 | Physiological conditions | [1] |

| First-order decomposition rate constant (k) | 0.47 ± 0.10 min⁻¹ | pH 7.4, 37°C | [2] |

| Steady-state NO concentration from 1 mM this compound | 0.5 µM | Over a 24-hour period | [3] |

| Peak NO concentration from 100 µM this compound | 400-500 nM | pH 7.4, 37°C |

Core Signaling Pathways

The biological effects of this compound are primarily mediated by the released nitric oxide. NO is a versatile signaling molecule that can influence a wide range of cellular processes through both cGMP-dependent and cGMP-independent pathways.

cGMP-Dependent Pathway

The most well-characterized signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway.

-

Activation of sGC: NO diffuses across cell membranes and binds to the heme prosthetic group of soluble guanylate cyclase (sGC), an enzyme present in the cytoplasm.[4]

-

cGMP Production: This binding allosterically activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]

-

Activation of PKG: cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG).[5]

-

Downstream Effects: Activated PKG phosphorylates a variety of downstream target proteins, leading to diverse physiological responses such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of gene expression.[6][7]

The cGMP-dependent signaling pathway of this compound.

cGMP-Independent Pathways

Nitric oxide can also exert its effects through mechanisms that do not involve cGMP. These include direct modification of proteins, such as S-nitrosylation, and regulation of gene expression.

S-nitrosylation is the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue in a protein, forming an S-nitrosothiol (SNO).[7] This reversible post-translational modification can alter protein function, stability, and localization. While specific protein targets of this compound-induced S-nitrosylation are still under extensive investigation, proteomic studies have identified numerous proteins involved in metabolism, redox homeostasis, and cellular signaling as potential targets.[8][9]

Mechanism of protein S-nitrosylation by this compound.

This compound has been shown to induce cytostasis and cell cycle arrest, particularly in the G1 phase, in various cancer cell lines.[3][9] This effect is often associated with the downregulation of key cell cycle regulatory proteins.

-

Downregulation of Cyclin D1: Treatment with this compound leads to a decrease in the synthesis of Cyclin D1 protein.[3]

-

Hypophosphorylation of Retinoblastoma Protein (Rb): Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), is responsible for phosphorylating the retinoblastoma protein (Rb). The reduction in Cyclin D1 levels leads to the accumulation of hypophosphorylated (active) Rb.

-

Inhibition of E2F Transcription Factors: Hypophosphorylated Rb binds to and sequesters E2F transcription factors, preventing them from activating the transcription of genes required for entry into the S phase.

-

G1 Phase Arrest: The inhibition of E2F activity results in the arrest of the cell cycle in the G1 phase.

This compound-induced G1 cell cycle arrest pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the mechanism of action of this compound.

Measurement of Nitric Oxide Release

This method allows for the real-time, direct measurement of NO release from this compound.

Materials:

-

Amperometric NO sensor (e.g., ISO-NOP series from World Precision Instruments) and meter.

-

Calibration solution (e.g., S-nitroso-N-acetyl-penicillamine, SNAP, or KNO₂).

-

Reaction vessel with a stir bar.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

This compound stock solution (prepared fresh in 0.01 M NaOH).

Procedure:

-

Sensor Calibration: Calibrate the NO sensor according to the manufacturer's instructions. This typically involves generating a known concentration of NO from a standard (e.g., decomposition of SNAP in the presence of CuCl₂ or reduction of nitrite (B80452) in an acidic iodide solution).

-

Setup: Add a defined volume of PBS (pH 7.4) to the reaction vessel and maintain the temperature at 37°C with constant stirring.

-

Baseline Recording: Immerse the calibrated NO sensor into the buffer and allow the baseline current to stabilize.

-

Initiate Reaction: Inject a known concentration of the this compound stock solution into the reaction vessel to achieve the desired final concentration.

-

Data Acquisition: Record the current output from the sensor over time. The current is directly proportional to the concentration of NO.

-

Data Analysis: Convert the measured current to NO concentration using the calibration curve. This will generate a real-time profile of NO release.

Workflow for electrochemical detection of NO.

This is an indirect colorimetric method that measures nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.

Materials:

-

Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Sodium nitrite standard solution.

-

96-well microplate.

-

Microplate reader.

-

Cell culture medium or buffer in which this compound is dissolved.

Procedure:

-

Sample Preparation: Incubate this compound in the desired medium for various time points. At each time point, collect an aliquot of the supernatant.

-

Standard Curve: Prepare a series of sodium nitrite standards of known concentrations in the same medium as the samples.

-

Griess Reaction:

-

Add 50 µL of the standards and samples to separate wells of a 96-well plate.

-

Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the nitrite concentration in the samples from the standard curve.

Quantification of Intracellular cGMP

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying intracellular cGMP levels.

Materials:

-

cGMP ELISA kit.

-

Cell culture plates.

-

This compound.

-

Cell lysis buffer (e.g., 0.1 M HCl).

-

Microplate reader.

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with this compound for the desired time periods.

-

Cell Lysis: Aspirate the medium and lyse the cells by adding cell lysis buffer (e.g., 0.1 M HCl) to stop phosphodiesterase activity and stabilize cGMP.

-

Sample Preparation: Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris. The supernatant contains the intracellular cGMP.

-

ELISA: Perform the cGMP ELISA according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to a microplate pre-coated with a cGMP antibody.

-

Adding a cGMP-acetylcholinesterase conjugate (tracer).

-

Incubating to allow competition between the sample/standard cGMP and the tracer for binding to the antibody.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate for acetylcholinesterase to develop a colorimetric signal.

-

-

Measurement and Analysis: Measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of cGMP in the sample. Calculate the cGMP concentration in the samples based on the standard curve.

Detection of Protein S-Nitrosylation (Biotin-Switch Assay)

The biotin-switch technique is a widely used method to specifically detect S-nitrosylated proteins.

Materials:

-

Blocking buffer (HEN buffer with S-methyl methanethiosulfonate, MMTS).

-

Reducing agent (e.g., ascorbate).

-

Biotinylating agent (e.g., biotin-HPDP).

-

NeutrAvidin or streptavidin-agarose beads.

-

SDS-PAGE and Western blotting reagents.

-

Anti-biotin antibody or streptavidin-HRP.

Procedure:

-

Blocking Free Thiols: Lyse cells in HEN buffer containing MMTS to block all free cysteine thiols.

-

Acetone (B3395972) Precipitation: Remove excess MMTS by acetone precipitation of the proteins.

-

Selective Reduction of S-Nitrosothiols: Resuspend the protein pellet in HENS buffer and add ascorbate (B8700270) to selectively reduce the S-nitrosothiols back to free thiols.

-

Biotinylation: Add a thiol-reactive biotinylating agent (e.g., biotin-HPDP) to label the newly formed free thiols.

-

Detection/Purification:

-

Western Blotting: Separate the biotinylated proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-biotin antibody or streptavidin-HRP to visualize all S-nitrosylated proteins.

-

Affinity Purification: Incubate the biotinylated protein lysate with NeutrAvidin or streptavidin-agarose beads to enrich for S-nitrosylated proteins. The captured proteins can then be eluted and identified by mass spectrometry or analyzed by Western blotting for specific proteins of interest.

-

Workflow of the biotin-switch assay.

Concluding Remarks

This compound serves as a powerful research tool for investigating the multifaceted roles of nitric oxide in biology. Its well-defined and prolonged release kinetics allow for the study of both acute and chronic effects of NO. The primary mechanisms of action involve the activation of the canonical sGC-cGMP-PKG pathway and cGMP-independent pathways, including the regulation of protein function via S-nitrosylation and the control of cell proliferation through modulation of cell cycle machinery. A thorough understanding of these mechanisms, coupled with the rigorous application of the experimental protocols detailed in this guide, is essential for advancing our knowledge of NO signaling and for the development of novel NO-based therapeutics.

References

- 1. Dephosphorylation of threonine-821 of the retinoblastoma tumor suppressor protein (Rb) is required for apoptosis induced by UV and Cdk inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endogenous S-nitrosocysteine proteomic inventories identify a core of proteins in heart metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): potential role of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of human endothelial cell focal adhesion sites and migration by cGMP-dependent protein kinase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteomic Identification of S-Nitrosylated Proteins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Nitric Oxide Release Kinetics of DETA-NO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the release of nitric oxide (NO) from the donor compound (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, commonly known as DETA-NO or NOC-18. This compound is a member of the diazeniumdiolate (NONOate) class of compounds, valued in research for its slow, sustained, and predictable release of NO.

Chemical Properties and Decomposition Mechanism

This compound is a zwitterionic compound that spontaneously decomposes in aqueous solutions to liberate nitric oxide. This process does not require enzymatic activity. The decomposition is a pH-dependent, first-order process where one mole of the parent compound yields two moles of NO and one mole of the corresponding polyamine, diethylenetriamine.

The stability of this compound is significantly higher in basic solutions, while acidic conditions accelerate its decomposition and subsequent NO release. This characteristic allows for precise control over the initiation of NO delivery in experimental settings.

Caption: Decomposition pathway of this compound initiated by protons.

Quantitative Kinetics of Nitric Oxide Release

The defining characteristic of this compound is its long half-life, which facilitates sustained, low-level NO exposure in vitro and in vivo. The rate of NO release is critically dependent on temperature and pH.

Table 1: Half-Life of this compound Under Various Conditions

| Temperature | pH | Half-Life (t½) | Reference(s) |

| 37°C | 7.4 | ~20 hours | [1][2] |

| 22-25°C (Room Temp) | 7.4 | ~56 hours | [2][3] |

| 37°C | 5.0 | Essentially instantaneous |

Table 2: Experimental Data on NO Release from this compound

| Initial this compound Conc. | Experimental Conditions | Measured NO Concentration | Reference(s) |

| 100 µM | DMEM + 10% FBS, pH 7.4, 37°C | Peak: 400-500 nM | [4] |

| 500 µM | pH 7 solution | Slow, continuous release reaching equilibrium after ~30 min | [1] |

| Not Specified | pH 11 to 4 | Faster release as pH decreases; little change below pH 7 | [1] |

One study kinetically modeled the decomposition of diethylamine (B46881) NONOate (a related but distinct compound) at pH 7.4 and 37°C, determining a first-order decomposition rate constant of 0.47 ± 0.10 min⁻¹ and a release of 1.5 ± 0.2 moles of NO per mole of the parent compound.[5][6] While not specific to this compound, this highlights the kinetic modeling approaches used for this class of compounds.

Experimental Protocols for Measuring NO Release

Accurate quantification of NO release is critical for interpreting experimental results. Several methods are commonly employed, each with distinct advantages and limitations.

Electrochemical Detection using an ISO-NO Electrode

This method provides direct, real-time measurement of NO concentration in solution.

Methodology:

-

Polarization: Before use, the ISO-NO sensor must be polarized in the appropriate solution (e.g., 0.1 M CuCl₂) for at least one hour until a stable background current is achieved.[7]

-

Calibration: A calibration curve is generated using a standard NO source, such as S-nitroso-N-acetyl-DL-penicillamine (SNAP) or by injecting known amounts of NO-saturated water.[8][9] This should be performed at the experimental temperature.[7]

-

Sample Preparation: The experimental solution (e.g., cell culture medium, buffer) is placed in a measurement chamber maintained at the desired temperature (e.g., 37°C).[4]

-

Measurement: The calibrated electrode is immersed in the sample solution to establish a baseline reading.

-

Initiation of Release: this compound is added to the solution, and the resulting change in current (pA or nA), which is proportional to the NO concentration, is recorded continuously over time.[4][9]

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. wpiinc.com [wpiinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Technical brief: Direct, real-time electrochemical measurement of nitric oxide in ex vivo cultured human corneoscleral segments - PMC [pmc.ncbi.nlm.nih.gov]

The Aqueous Stability of DETA-NO: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the half-life of the nitric oxide (NO) donor, DETA-NO (diethylenetriamine/nitric oxide adduct), in aqueous solutions. A thorough understanding of its stability and decomposition kinetics is critical for its application in experimental biology and therapeutic development. This document summarizes key quantitative data, details common experimental protocols for half-life determination, and illustrates the relevant biochemical pathways influenced by NO release.

Quantitative Analysis of this compound Half-Life

The decomposition of this compound, a member of the diazeniumdiolate (NONOate) class of compounds, is a first-order process that is highly dependent on the pH and temperature of the aqueous environment.[1] This decomposition results in the release of two moles of nitric oxide per mole of the parent compound.[1]

The stability of NONOates, including this compound, is significantly influenced by pH. They are relatively stable in alkaline solutions (pH > 8.0) but their decomposition accelerates as the pH becomes more acidic.[1][2] At a pH of 5.0, the decomposition of most NONOates is nearly instantaneous.[2]

The following table summarizes the reported half-life of this compound under various conditions:

| Temperature (°C) | pH | Buffer Condition | Half-life (t½) | Reference(s) |

| 37 | 7.4 | 0.1 M Phosphate (B84403) Buffer | 20 hours | [1][3] |

| 22-25 | 7.4 | 0.1 M Phosphate Buffer | 56 hours | [1][3] |

| 37 | 7.4 | Not Specified | 20 hours | [1] |

| 22-25 | 7.4 | Not Specified | 56 hours | [1] |

Experimental Protocols for Half-Life Determination

The half-life of this compound is typically determined by monitoring either the disappearance of the parent compound or the appearance of its breakdown products, namely nitric oxide (NO) or its stable metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).

UV-Visible Spectrophotometry

This direct method measures the decrease in absorbance of the NONOate functional group over time.

Principle: Diazeniumdiolates possess a characteristic UV absorbance maximum around 250-252 nm.[4] As this compound decomposes, this absorbance decreases, allowing for the calculation of its decomposition rate and half-life.

Protocol:

-

Preparation of this compound Stock Solution: A concentrated stock solution of this compound is prepared in a cold, alkaline solution (e.g., 10 mM NaOH) to ensure stability.

-

Initiation of Decomposition: The decomposition is initiated by diluting the alkaline stock solution into a pre-warmed aqueous buffer of the desired pH (e.g., 0.1 M phosphate buffer, pH 7.4) at a specific temperature.

-

Spectrophotometric Monitoring: The absorbance of the solution at the λmax (around 252 nm) is measured at regular intervals using a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Data Analysis: The natural logarithm of the absorbance is plotted against time. For a first-order reaction, this plot will be linear. The rate constant (k) is the negative of the slope of this line. The half-life (t½) is then calculated using the equation: t½ = 0.693 / k.

Indirect Measurement of Nitric Oxide Release

These methods quantify the amount of NO released from this compound.

Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[5][6] The assay involves a two-step diazotization reaction where sulfanilamide (B372717) is converted to a diazonium salt by nitrite in an acidic medium. This salt is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo compound that absorbs light at approximately 540 nm.[6]

Protocol:

-

Sample Preparation: A solution of this compound is prepared in the desired aqueous buffer and incubated at a specific temperature. Aliquots of the solution are collected at various time points.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution) is added to each aliquot.[5]

-

Colorimetric Measurement: After a short incubation period at room temperature to allow for color development, the absorbance of the solution is measured at 540 nm using a microplate reader or spectrophotometer.[5]

-

Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The rate of NO release and the half-life of this compound can then be calculated.

Principle: This highly sensitive method directly measures NO in the gas or liquid phase. The technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.[7][8]

Protocol:

-

Experimental Setup: A solution of this compound is placed in a sealed, temperature-controlled reaction vessel. The headspace of the vessel is continuously purged with an inert gas (e.g., nitrogen or argon).

-

NO Detection: The purge gas carries the released NO from the solution to a chemiluminescence NO analyzer.

-

Signal Measurement: Inside the analyzer, the gas stream is mixed with ozone, and the resulting light emission is detected by a photomultiplier tube.[9]

-

Data Analysis: The signal from the detector is recorded over time, providing a real-time profile of NO release. This data is then used to calculate the decomposition kinetics and half-life of this compound.

Visualizations of Pathways and Processes

Decomposition of this compound

The decomposition of this compound is initiated by protonation, leading to the release of nitric oxide.

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decomposition of amino diazeniumdiolates (NONOates): molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. NOx and O3 Chemiluminescence | Atmospheric Chemistry Observations & Modeling [www2.acom.ucar.edu]

The Stability and Storage of DETA-NO: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of diethylenetriamine/nitric oxide adduct (DETA-NO) is critical for ensuring the reliability and reproducibility of experimental results. As a widely used nitric oxide (NO) donor, the integrity of this compound directly impacts its efficacy in studying the multifaceted roles of NO in physiological and pathological processes.

This technical guide provides an in-depth overview of the stability profile of this compound under various conditions, recommended storage protocols, and methodologies for assessing its integrity.

Core Stability Profile of this compound

This compound is a diazeniumdiolate that spontaneously dissociates in aqueous solutions to release nitric oxide. This process is highly dependent on pH and temperature, following first-order kinetics. The stability of this compound is a key consideration in experimental design, as the rate of NO release will dictate the concentration and duration of NO exposure in a given system.

Solid-State Stability and Storage

In its solid, crystalline form, this compound is relatively stable when stored under appropriate conditions. To prevent degradation, it is imperative to minimize exposure to moisture and air.

Recommended Storage Conditions for Solid this compound:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C | Minimizes thermal decomposition. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Prevents oxidation.[1] |

| Light | Store in the dark | Protects against light-induced degradation. |

| Moisture | Store under desiccating conditions | The compound is sensitive to moisture.[1] |

With proper storage, solid this compound can be stable for at least one to two years.[2][3][4]

Stability in Solution

The stability of this compound in solution is significantly lower than in its solid state and is primarily influenced by pH and temperature. Aqueous solutions of this compound are generally unstable and should be prepared fresh before use.[5]

Half-Life of this compound in Aqueous Solution (pH 7.4):

| Temperature | Half-Life |

| 37°C | 20 hours[2][3][6] |

| 22-25°C (Room Temperature) | 56 hours[2][3][7] |

The decomposition of this compound is pH-dependent. While relatively stable in alkaline solutions (0.01 M NaOH), its decomposition is nearly instantaneous at a pH of 5.0.[1][2] This property can be utilized for controlled, rapid release of NO in specific experimental setups.

Experimental Protocols for Stability Assessment

To ensure the quality and consistency of this compound solutions, researchers can employ several methods to assess stability and quantify NO release.

Spectrophotometric Quantification of this compound Concentration

The intact this compound molecule has a characteristic UV absorbance at 252 nm.[1][3] This property can be used to determine the concentration of the parent compound in a solution.

Methodology:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., 0.01 M NaOH for temporary stability).

-

Dilute the stock solution to the desired concentration in the experimental buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Immediately measure the absorbance of the solution at 252 nm using a UV-Vis spectrophotometer.

-

The concentration can be calculated using the Beer-Lambert law, provided the molar extinction coefficient is known.

-

Periodic measurements of the absorbance at 252 nm over time will indicate the rate of this compound decomposition.

Quantification of Nitric Oxide Release

The amount of NO released from this compound can be indirectly measured by quantifying its stable breakdown products, nitrite (B80452) and nitrate (B79036). The Griess assay is a common colorimetric method for this purpose.

Methodology (Griess Assay):

-

Prepare a solution of this compound in the desired buffer and incubate under controlled temperature conditions.

-

At various time points, collect aliquots of the solution.

-

To each aliquot, add the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

In the presence of nitrite, a pink to magenta azo compound will form.

-

Measure the absorbance of the solution at approximately 540 nm.

-

The concentration of nitrite can be determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

-

To measure total nitrate and nitrite, nitrate must first be converted to nitrite using a nitrate reductase.

Direct Measurement of Nitric Oxide

Real-time measurement of NO release can be achieved using an NO-selective electrode.

Methodology:

-

Calibrate the NO electrode according to the manufacturer's instructions.

-

Prepare the this compound solution in the experimental buffer within a sealed reaction vessel to prevent the escape of gaseous NO.

-

Immerse the NO electrode in the solution and record the NO concentration over time.

-

This method provides a direct kinetic profile of NO release.

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound's mechanism of action and stability assessment, the following diagrams illustrate the primary signaling pathway of nitric oxide and a conceptual workflow for evaluating this compound stability.

The primary signaling pathway initiated by NO from this compound involves the activation of soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP).[8][9][10][11][12] cGMP, in turn, activates Protein Kinase G (PKG), leading to various physiological effects.[9][10] A secondary, cGMP-independent pathway involves the direct modification of proteins through S-nitrosylation.[13][14][15][16]

This workflow outlines the key steps in an experiment designed to determine the stability and nitric oxide release profile of a this compound solution. The process involves careful preparation, controlled incubation, systematic sampling, and analysis using various quantitative techniques.

By adhering to the storage and handling guidelines and employing rigorous stability assessment protocols, researchers can ensure the consistent and effective use of this compound in their studies, leading to more accurate and reliable data on the diverse biological roles of nitric oxide.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. astorscientific.us [astorscientific.us]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NO/cGMP: the past, the present, and the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NO-cGMP pathway: Significance and symbolism [wisdomlib.org]

- 13. S-Nitrosylation: An Emerging Paradigm of Redox Signaling [mdpi.com]

- 14. Protein S-nitrosylation: role for nitric oxide signaling in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitric oxide, S-nitrosylation and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitric oxide‑mediated S‑Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of DETA-NO

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of nitric oxide (NO) donors is paramount. Diethylenetriamine/nitric oxide adduct (DETA-NO or NOC-18) is a widely utilized NONOate that spontaneously releases nitric oxide under physiological conditions. Its efficacy in experimental models is critically dependent on its solubility and stability in various solvent systems. This guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols, and relevant biological pathways.

Quantitative Solubility Data

The solubility of this compound has been reported in a range of common laboratory solvents. The data, compiled from various technical datasheets and scientific suppliers, is summarized below for easy comparison. It is important to note that solubility can be influenced by factors such as purity, temperature, pH, and the physical state of the compound (e.g., crystalline vs. amorphous).

| Solvent | Reported Solubility | Molar Concentration (approx.) | References |

| Aqueous Buffers | > 100 mg/mL | > 613 mM | [1][2] |

| Water | Soluble to 100 mM | 100 mM | |

| > 20 mg/mL | > 122 mM | ||

| 50 mg/mL (with sonication) | 306 mM | [3] | |

| 30 mg/mL (at pH 9 with NaOH) | 184 mM | [2] | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | approx. 10 mg/mL | approx. 61 mM | [4] |

| 0.01 M Sodium Hydroxide (NaOH) | Highly Soluble; Stable for 24h at 0°C | Not specified | [5] |

| 1 M Sodium Hydroxide (NaOH) | 120 mg/mL | 735 mM | [2] |

| Ethanol (B145695) | approx. 25 mg/mL | approx. 153 mM | [4] |

| Soluble to 100 mM | 100 mM | ||

| Methanol | Soluble | Not specified | [6] |

| Dimethyl Sulfoxide (DMSO) | approx. 2 mg/mL | approx. 12 mM | [4] |

| < 1 mg/mL (Insoluble/Slightly Soluble) | < 6 mM | [2][3] | |

| Dimethylformamide (DMF) | approx. 2 mg/mL | approx. 12 mM | [4] |

Note: The molecular weight of this compound (C₄H₁₃N₅O₂) is 163.18 g/mol . Molar concentrations are calculated based on this value. There are conflicting reports regarding the solubility in DMSO, with some sources indicating poor solubility.[2][3][7][8] Researchers are advised to perform preliminary solubility tests for their specific application.

Experimental Protocols

Accurate preparation of this compound solutions is crucial for reproducible experimental results. Below are detailed methodologies for solubility determination and solution preparation.

Protocol 1: General Solubility Determination

This protocol outlines a stepwise procedure for determining the qualitative and quantitative solubility of this compound.

Materials:

-

This compound solid

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials or test tubes

-

Vortex mixer

-

Water bath sonicator

-

Thermostatic shaker/water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Appropriate analytical instrument for quantification (e.g., UV-Vis Spectrophotometer)

Procedure:

-

Qualitative Assessment (Tiered Approach): a. Weigh a precise amount of this compound (e.g., 10 mg) into a glass vial. b. Add the solvent of choice in a stepwise manner to achieve target concentrations (e.g., 20 mg/mL, then 10 mg/mL, then 1 mg/mL). c. After each solvent addition, apply a sequence of mechanical mixing procedures: i. Vortex at room temperature for 1-2 minutes. ii. If not dissolved, sonicate in a water bath for up to 5 minutes. iii. If still not dissolved, warm the solution to 37°C for up to 60 minutes.[9] d. Visually inspect the solution against a dark background for any undissolved particles. A clear solution with no visible particulates indicates dissolution.[9]

-

Quantitative Assessment (Equilibrium Solubility Method): a. Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. b. Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). c. Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-72 hours). This allows the solution to become saturated.[10] d. After equilibration, cease agitation and allow the undissolved solid to settle.[10] e. Centrifuge the vial to pellet the remaining solid. f. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining microparticulates. g. Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 252 nm).[1][5]

Protocol 2: Preparation of Stock Solutions

Aqueous Stock Solution: Due to the pH-dependent decomposition of this compound, which is rapid at acidic pH and slow at physiological pH, a two-step procedure is recommended for preparing aqueous solutions for biological experiments.[5][11]

-

Preparation of a Stable Alkaline Stock: Prepare a concentrated stock solution (e.g., 100 mM) by dissolving this compound in cold (0-4°C) 0.01 M NaOH. This alkaline solution is stable for up to 24 hours when stored at 0°C.[5]

-

Initiation of NO Release: For experiments, dilute the alkaline stock solution into the desired aqueous buffer (e.g., PBS or cell culture medium at pH 7.0-7.4) to the final working concentration. This pH shift will initiate the controlled, first-order release of NO.[5]

Organic Stock Solution:

-

If using an organic solvent like ethanol or DMSO, weigh the desired amount of solid this compound in a suitable vial.

-

Add the solvent, which should ideally be purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[4]

-

Vortex or sonicate until the solid is completely dissolved.

-

Store organic stock solutions at -80°C.[4] It is recommended to make further dilutions into aqueous buffers immediately before use, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects.[4]

Visualization of Pathways and Workflows

Nitric Oxide Signaling Pathway

This compound serves as an exogenous donor of nitric oxide. Once released, NO activates the canonical NO/sGC/cGMP signaling pathway, which is crucial for many physiological processes, including vasodilation.[12][13]

Caption: Canonical signaling pathway of Nitric Oxide (NO).

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the quantitative determination of this compound solubility.

Caption: Workflow for quantitative solubility measurement.

References

- 1. caymanchem.com [caymanchem.com]

- 2. DETA NONOate | NO Synthase | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. DETA NONOate, 95% | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Theoretical and experimental determination of solubility of the NaNO3-Mn(NO3)2-H2O system at 25 °C and its application to phase change materials [scielo.org.bo]

- 11. Enzo Life Sciences DETA NONOate (25mg). CAS: 146724-94-9, Quantity: Each | Fisher Scientific [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Biomedical Research Applications of DETA-NO

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, commonly known as DETA-NO or NOC-18, is a pivotal tool in biomedical research, valued for its role as a reliable, slow-release nitric oxide (NO) donor. Nitric oxide is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, inflammation, and carcinogenesis. The utility of this compound stems from its predictable and prolonged release of NO, which allows researchers to mimic physiological and pathophysiological concentrations of this critical molecule in a controlled in vitro or in vivo setting. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and an exploration of the key signaling pathways it modulates.

Core Properties and Handling of this compound

This compound belongs to the class of diazeniumdiolates (NONOates) which spontaneously decompose under physiological conditions to release nitric oxide. Its defining characteristic is its long half-life, making it ideal for experiments requiring sustained NO exposure.

Preparation and Storage of this compound Solutions

Proper preparation and storage of this compound are critical for obtaining reproducible experimental results.

Stock Solution Preparation:

-

Solvent: this compound is soluble in water and can be prepared in a slightly basic solution to ensure stability. A common practice is to dissolve this compound in 0.01 M NaOH to create a concentrated stock solution (e.g., 100 mM). This basic pH prevents the premature release of NO.

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile conical tube.

-

Add the calculated volume of cold 0.01 M NaOH to achieve the target concentration.

-

Gently vortex until the powder is completely dissolved.

-

It is recommended to prepare fresh solutions for each experiment. Solutions are unstable and should be prepared fresh or purchased in small, pre-packaged sizes. If storage is necessary, aliquots of the stock solution can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation:

-

Immediately before use, dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer (e.g., PBS). The physiological pH of the medium (around 7.4) will initiate the spontaneous decomposition of this compound and the release of nitric oxide.

Quantitative Data on this compound

The following tables summarize key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: Physicochemical and Kinetic Properties of this compound

| Parameter | Value | Conditions |

| Molecular Formula | C4H13N5O2 | |

| Molecular Weight | 163.18 g/mol | |

| Half-life (t½) | ~20 hours | 37°C, pH 7.4[1] |

| ~56 hours | 22-25°C, pH 7.4 | |

| NO Release Stoichiometry | 2 moles of NO per mole of this compound |

Table 2: Nitric Oxide Release Characteristics of this compound

| Condition | Observation |

| pH Dependence | NO release is pH-dependent, with a faster release rate at lower pH. |

| Temperature Dependence | Decomposition and NO release are temperature-dependent, with a faster rate at higher temperatures. |

| Light Sensitivity | The breakdown of this compound is not significantly affected by light.[1] |

| Stability in Culture Media | The composition of cell culture media can influence the steady-state concentration of NO. For instance, components like riboflavin (B1680620) can lead to photo-induced generation of superoxide, which can react with and consume NO. |

Key Biomedical Research Applications and Experimental Protocols

This compound is utilized across various fields of biomedical research, primarily to investigate the multifaceted roles of nitric oxide.

Cancer Research

In oncology, the effect of nitric oxide is concentration-dependent. High concentrations of NO, often achieved with donors like this compound, are generally pro-apoptotic and can inhibit cancer cell proliferation, invasion, and angiogenesis.

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of NaOH used to prepare the this compound stock).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the this compound concentration.

This assay assesses the invasive potential of cancer cells by measuring their ability to migrate through a basement membrane matrix.

Protocol:

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours with serum-free medium at 37°C.

-

Cell Preparation: Culture cancer cells (e.g., MDA-MB-231) to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Treatment: Add the desired concentration of this compound to the cell suspension.

-

Assay Setup: Add 500 µL of the cell suspension containing this compound to the upper chamber of the insert. In the lower chamber, add 750 µL of complete medium (containing FBS as a chemoattractant).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Cell Removal and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope. The results can be expressed as the percentage of invading cells compared to the control.

Activation of caspase-3 is a key event in the apoptotic cascade. Western blotting can be used to detect the cleaved (active) form of caspase-3.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C. Also, probe for total caspase-3 and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometric analysis can be used to quantify the levels of cleaved caspase-3 relative to the loading control.

Cardiovascular Research

Nitric oxide is a potent vasodilator and plays a crucial role in maintaining cardiovascular homeostasis. This compound is used to study NO-mediated vasorelaxation and its underlying signaling pathways.

NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in vasodilation.

Protocol:

-

Cell/Tissue Preparation: Culture vascular smooth muscle cells or use isolated blood vessel segments.

-

Treatment: Treat the cells or tissues with this compound for various time points.

-

Lysis: Lyse the cells or homogenize the tissues in 0.1 M HCl to stop phosphodiesterase activity and stabilize cGMP.

-

Sample Preparation: Centrifuge the lysates/homogenates to pellet debris. The supernatant contains the cGMP. If necessary, acetylate the samples to increase the sensitivity of the assay.

-

ELISA: Perform a competitive ELISA for cGMP according to the manufacturer's instructions. This typically involves adding the samples, cGMP standards, and a cGMP-HRP conjugate to an antibody-coated plate.

-

Absorbance Measurement: After washing and adding a substrate, measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the cGMP concentration in the samples based on the standard curve.

Neuroscience Research

In the nervous system, NO acts as a neurotransmitter and neuromodulator. This compound is employed to investigate the roles of NO in synaptic plasticity, neuroprotection, and neurotoxicity.

Immunology and Inflammation Research

Nitric oxide is a key mediator in the immune response and inflammation. This compound is used to study the effects of NO on immune cell function and inflammatory signaling pathways.

Nitric oxide can modulate the NF-κB signaling pathway, a central regulator of inflammation.

Protocol:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound for a specified time before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

-

Protein Extraction: Prepare whole-cell, cytoplasmic, and nuclear extracts.

-

Western Blot Analysis: Perform Western blotting as described previously, using primary antibodies against key NF-κB pathway proteins such as phospho-IκBα, total IκBα, and the p65 subunit in both cytoplasmic and nuclear fractions. Use appropriate loading controls for each fraction (e.g., GAPDH for cytoplasmic, Lamin B1 for nuclear).

-

Analysis: Analyze the changes in phosphorylation, degradation of IκBα, and the nuclear translocation of p65 to determine the effect of this compound on NF-κB activation.

Signaling Pathways Modulated by this compound

This compound, through the release of nitric oxide, influences several critical signaling pathways.

The cGMP Signaling Pathway

This is the canonical pathway through which NO exerts many of its effects, particularly in the cardiovascular system.

References

The In Vitro Biological Effects of DETA-NO: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Effects of the Nitric Oxide Donor DETA-NO in In Vitro Models.

Introduction

Diethylenetriamine/nitric oxide adduct (this compound) is a well-characterized diazeniumdiolate that functions as a potent and long-acting nitric oxide (NO) donor. In aqueous solutions, this compound spontaneously decomposes to release two moles of NO per mole of the parent compound, with a half-life of approximately 20 hours at 37°C and pH 7.4. This predictable and sustained release of NO makes this compound an invaluable tool for investigating the multifaceted roles of nitric oxide in a wide range of biological processes in vitro. This technical guide provides a comprehensive overview of the core biological effects of this compound, focusing on its cytotoxic, cytostatic, and signaling modulation properties. Detailed experimental protocols and quantitative data are presented to assist researchers in designing and interpreting their own studies.

Core Biological Effects of this compound

The biological effects of nitric oxide are highly concentration-dependent. At low concentrations (picomolar to nanomolar), NO can promote cell survival and proliferation, while at higher concentrations (micromolar to millimolar), it induces cytostatic and cytotoxic effects, including apoptosis.[1][2] this compound, by releasing significant and sustained levels of NO, is primarily associated with anti-proliferative and pro-apoptotic outcomes in various cell types, particularly in cancer cell lines.

Cytotoxicity and Anti-Proliferative Effects

This compound exhibits dose- and time-dependent cytotoxicity against a variety of cancer cell lines. This effect is a cornerstone of its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this cytotoxicity.

Data Presentation: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |

| AN3CA | Endometrial Cancer | 120 | ~250 | [1] |

| KLE | Endometrial Cancer | 120 | ~250 | [1] |

| Ishikawa | Endometrial Cancer | 120 | ~250 | [1] |

| HEC-1B | Endometrial Cancer | 120 | ~250 | [1] |

| MDA-MB-231 | Breast Cancer | 48 | ~1000 (cytostatic) | [1] |

| HL-60 | Acute Promyelocytic Leukemia | Not Specified | Not Specified | [3] |

| Jurkat | Acute T-cell Leukemia | Not Specified | Not Specified | [3] |

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and the assay used.

Induction of Apoptosis

A primary mechanism underlying the cytotoxic effects of this compound is the induction of apoptosis. This programmed cell death is characterized by a series of biochemical events, including the activation of caspases and alterations in the expression of key regulatory proteins.

Key Apoptotic Events Induced by this compound:

-

Caspase-3 Activation: this compound treatment leads to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] This can be observed through Western blot analysis by detecting the cleaved fragments of caspase-3.

-

Modulation of Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. While direct quantitative data on the Bax/Bcl-2 ratio following this compound treatment is not consistently reported in the initial search results, the induction of apoptosis strongly suggests a shift towards a pro-apoptotic balance.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. This cytostatic effect contributes to its overall anti-proliferative activity.

Data Presentation: Effect of this compound on Cell Cycle Distribution in Endometrial Cancer Cells

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference | |---|---|---|---|---| | AN3CA | Vehicle | 55.2 | 30.1 | 14.7 |[1] | | AN3CA | this compound | 72.3 | 15.4 | 12.3 |[1] | | KLE | Vehicle | 60.1 | 25.4 | 14.5 |[1] | | KLE | this compound | 75.8 | 13.2 | 11.0 |[1] | | Ishikawa | Vehicle | 58.7 | 28.9 | 12.4 |[1] | | Ishikawa | this compound | 70.1 | 18.5 | 11.4 |[1] | | HEC-1B | Vehicle | 62.3 | 24.8 | 12.9 |[1] | | HEC-1B | this compound | 78.2 | 12.1 | 9.7 |[1] |

Data from a study on endometrial cancer cells showing a significant increase in the G0/G1 population and a decrease in the S and G2/M populations after this compound treatment.[1] In breast cancer cells (MDA-MB-231), this compound has been shown to induce G1 arrest, which is associated with the downregulation of cyclin D1.[1]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The sustained release of nitric oxide can lead to post-translational modifications of proteins, such as S-nitrosylation, and can also influence kinase cascades.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. The effect of this compound on this pathway can be cell-type specific. In some contexts, high concentrations of NO can inhibit the PI3K/Akt pathway, contributing to its pro-apoptotic effects. Conversely, in other scenarios, NO has been shown to activate Akt.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to inhibit the activation of NF-κB, which may contribute to its anti-cancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in vitro biological effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

This compound stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with this compound for the desired time. Include an untreated control.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

This compound treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cyclin D1, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse this compound treated and control cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.

Nitric Oxide Measurement (Griess Assay)

This colorimetric assay measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Materials:

-

Cell culture supernatant from this compound treated and control cells

-

Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

-

Sodium nitrite standard solutions

-

96-well plate

-

Microplate reader

Procedure:

-

Collect the cell culture supernatant from this compound treated and control wells.

-

Prepare a standard curve using serial dilutions of sodium nitrite.

-

Add 50 µL of each supernatant sample and standard to a 96-well plate.

-

Add 50 µL of Griess Reagent to each well.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound is a powerful tool for investigating the in vitro biological effects of sustained, high concentrations of nitric oxide. Its well-documented ability to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines makes it a subject of ongoing research for its therapeutic potential. By modulating key signaling pathways such as PI3K/Akt and NF-κB, this compound provides valuable insights into the complex role of nitric oxide in cell fate decisions. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of cancer biology, pharmacology, and drug development, facilitating the design and execution of robust and informative in vitro studies.

References

An In-depth Technical Guide to DETA-NO: Chemical Structure, Properties, and Biological Actions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nitric oxide (NO) donor, DETA-NO (diethylenetriamine/nitric oxide adduct). It details its chemical structure, physicochemical properties, and its significant role in biological systems through various signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Chemical Structure and Identification

This compound, also known as NOC-18, is a member of the NONOate class of compounds, which are characterized by their ability to spontaneously release nitric oxide in aqueous solutions. Its chemical structure consists of a diethylenetriamine (B155796) backbone linked to a diazen-1-ium-1,2-diolate functional group.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (Z)-[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium[1] |

| Other Names | Diethylenetriamine NONOate, NOC-18[2][3] |

| CAS Number | 146724-94-9[1][2][3] |

| Molecular Formula | C₄H₁₃N₅O₂[1][2] |

| Molecular Weight | 163.18 g/mol [1] |

| Canonical SMILES | C(CN(CCN)--INVALID-LINK--[O-])N[1] |

| InChI | InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2/b9-7-[1] |

Physicochemical Properties

The utility of this compound as a research tool and potential therapeutic agent is largely dictated by its physicochemical properties, particularly its solubility, stability, and the kinetics of NO release.

| Property | Value/Description |

| Appearance | Off-white solid[4] |

| Solubility | Soluble in water (>100 mg/mL) and ethanol.[1][2][3][5] |

| Stability | Solid form is stable for at least 2 years when stored at -20°C to -80°C under desiccating conditions and protected from light.[2][3] Solutions are unstable and should be prepared fresh.[6] |

| NO Release | Spontaneously dissociates in a pH-dependent, first-order process to liberate 2 moles of NO per mole of the parent compound.[2][3] |

| Half-life (t½) | - 20 hours at 37°C, pH 7.4 - 56 hours at 22-25°C, pH 7.4[2][3] |

| Decomposition | The decomposition is nearly instantaneous at pH 5.0.[2] The breakdown products are NO and the non-toxic diethylenetriamine (DETA).[1] |

Biological Properties and Mechanism of Action

This compound serves as an exogenous source of nitric oxide, a critical signaling molecule involved in a vast array of physiological and pathological processes. The biological effects of this compound are primarily mediated by the nitric oxide it releases.

Overview of Nitric Oxide Signaling

Nitric oxide is a short-lived, gaseous signaling molecule that readily diffuses across cell membranes.[7] Its biological effects are multifaceted and concentration-dependent. At low concentrations, NO is involved in physiological processes such as vasodilation and neurotransmission.[8] At higher concentrations, it can induce apoptosis and cytotoxicity, which has implications for its potential use in cancer therapy.[6]

Key Signaling Pathways

The biological actions of NO released from this compound are primarily transduced through two major signaling pathways:

-

The sGC-cGMP Pathway: This is the canonical pathway for many of the physiological effects of NO.

-

S-Nitrosylation: A cGMP-independent mechanism involving the covalent modification of proteins.

This pathway is fundamental to NO-mediated vasodilation, neurotransmission, and other physiological responses.

Caption: The sGC-cGMP signaling pathway activated by NO released from this compound.

In this pathway, NO diffuses into target cells and binds to the heme prosthetic group of soluble guanylate cyclase (sGC), leading to its activation. Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, resulting in a range of physiological responses, most notably the relaxation of vascular smooth muscle, leading to vasodilation.[8]

S-nitrosylation is a post-translational modification where a nitric oxide moiety is covalently attached to the thiol group of a cysteine residue in a protein, forming an S-nitrosothiol (SNO).[9] This modification can alter the protein's function, stability, or localization, thereby providing a cGMP-independent mechanism for NO signaling. S-nitrosylation has been implicated in the regulation of a wide range of cellular processes and is increasingly recognized as a key mechanism in NO-mediated cytotoxicity.[1]

Caption: A simplified representation of the S-nitrosylation pathway.

The precise chemical mechanisms of S-nitrosylation in a biological context are complex. One proposed mechanism involves the reaction of the NO radical with oxygen to form dinitrogen trioxide (N₂O₃), a potent nitrosylating agent that can then react with protein thiols.[1] S-nitrosylation of key proteins, such as p53 and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has been implicated in the cytotoxic and apoptotic effects of this compound.[1]

Experimental Protocols

This section provides an overview of common experimental methodologies for working with this compound.

Preparation of this compound Solutions

Objective: To prepare a stock solution of this compound for use in cell culture or other biological assays.

Materials:

-

This compound solid

-

Sterile, deionized water or 0.01 M NaOH

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Due to the instability of this compound in neutral pH solutions, it is recommended to prepare a concentrated stock solution in 0.01 M NaOH, in which it is more stable.

-

Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile 0.01 M NaOH to achieve the desired stock concentration (e.g., 100 mM).

-

Vortex thoroughly until the solid is completely dissolved.

-

This stock solution should be prepared fresh before each experiment. For short-term storage (up to 24 hours), it can be kept at 0°C.

-

To initiate NO release, dilute the alkaline stock solution into the experimental buffer or cell culture medium at the desired final concentration (e.g., pH 7.4).

Measurement of Nitric Oxide Release

Objective: To quantify the amount of nitric oxide released from this compound in a given solution.

Method 1: Griess Assay

This colorimetric assay indirectly measures NO by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).

Materials:

-

Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Nitrate reductase (for samples containing nitrate)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard.

-

Incubate the this compound solution in the desired buffer or medium for the desired time period.

-

If measuring total NO release (nitrite + nitrate), first convert nitrate to nitrite using nitrate reductase according to the manufacturer's instructions.

-

Add the Griess reagent to the standards and samples in a 96-well plate.

-

Incubate at room temperature for the time specified in the kit instructions (typically 10-30 minutes), allowing for the development of a magenta color.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Method 2: Hemoglobin Capture Assay

This method relies on the reaction of NO with oxyhemoglobin to form methemoglobin, which can be quantified spectrophotometrically.

Method 3: NO-Specific Electrode

An electrochemical sensor can be used for real-time, direct measurement of NO concentration in a solution.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of cultured cells.

Method: MTS Assay

This is a colorimetric assay that measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan (B1609692) product.

Materials:

-

Cultured cells in a 96-well plate

-

This compound stock solution

-

Cell culture medium

-

MTS reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in cell culture medium) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C for 1-4 hours, or until a significant color change is observed in the control wells.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins involved in its signaling pathways (e.g., components of the sGC-cGMP pathway or targets of S-nitrosylation).

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cultured cells with this compound for the desired time and at the desired concentration.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine changes in protein expression or phosphorylation.

cGMP Measurement

Objective: To quantify the intracellular levels of cGMP in response to this compound treatment.

Method: cGMP ELISA Kit

This is a competitive immunoassay for the quantitative determination of cGMP.

Materials:

-

Cultured cells

-

This compound

-

Cell lysis buffer (often provided in the kit)

-

cGMP ELISA kit (containing a cGMP-coated plate, cGMP standard, anti-cGMP antibody, and detection reagents)

-

Microplate reader

Protocol:

-

Treat cells with this compound for the desired time. It is often recommended to pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cGMP degradation.

-

Lyse the cells according to the kit manufacturer's protocol.

-

Perform the competitive ELISA according to the kit's instructions. This typically involves adding the cell lysates, a fixed amount of a labeled cGMP conjugate, and a specific antibody to the wells of the microplate.

-

After incubation and washing steps, a substrate is added to generate a signal that is inversely proportional to the amount of cGMP in the sample.

-

Measure the signal using a microplate reader and determine the cGMP concentration by comparison to a standard curve.

Conclusion